1-(5-Bromo-2-fluoro-3-nitrophenyl)ethan-1-one
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Overview
Description
1-(5-Bromo-2-fluoro-3-nitrophenyl)ethan-1-one is a chemical compound with the molecular formula C8H5BrFNO3. It is an aromatic ketone that contains bromine, fluorine, and nitro functional groups. This compound is used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Bromo-2-fluoro-3-nitrophenyl)ethan-1-one can be synthesized through a multi-step process. One common method involves the bromination of 2-fluoroacetophenone followed by nitration. The reaction conditions typically involve the use of bromine and nitric acid under controlled temperatures to ensure the selective introduction of the bromine and nitro groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-fluoro-3-nitrophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the nitro group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions
Major Products Formed
Substitution: Products with different halogens or functional groups replacing the bromine or nitro groups.
Reduction: Formation of 1-(5-Bromo-2-fluoro-3-aminophenyl)ethan-1-one.
Oxidation: Formation of carboxylic acids or other oxidized derivatives depending on the reaction conditions
Scientific Research Applications
1-(5-Bromo-2-fluoro-3-nitrophenyl)ethan-1-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluoro-3-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The presence of the nitro group allows it to participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding. These interactions can affect various biochemical pathways, making it useful in research applications .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2-fluorophenyl)ethan-1-one
- 2-Bromo-1-(3-nitrophenyl)ethan-1-one
- 4-Bromo-2-fluoro-1-iodobenzene
Uniqueness
1-(5-Bromo-2-fluoro-3-nitrophenyl)ethan-1-one is unique due to the combination of bromine, fluorine, and nitro groups on the aromatic ring. This combination provides distinct reactivity and interaction profiles compared to other similar compounds, making it valuable for specific research applications .
Properties
Molecular Formula |
C8H5BrFNO3 |
---|---|
Molecular Weight |
262.03 g/mol |
IUPAC Name |
1-(5-bromo-2-fluoro-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFNO3/c1-4(12)6-2-5(9)3-7(8(6)10)11(13)14/h2-3H,1H3 |
InChI Key |
MYPLXWVUUQXDGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])F |
Origin of Product |
United States |
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